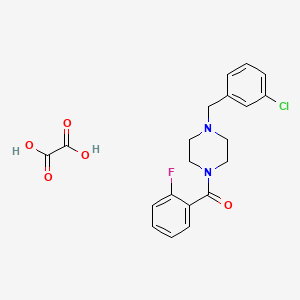![molecular formula C14H12N6OS B5545895 6-(3-methoxyphenyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5545895.png)
6-(3-methoxyphenyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6-(3-methoxyphenyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole" represents a class of heterocyclic compounds that have garnered attention due to their promising pharmacological potentials and the significant possibilities for chemical modification. This class, comprising pyrazole, 1,2,4-triazole, and thiadiazole moieties, is particularly noted for its structural versatility and potential interactions with various biological targets. The combination of these heterocycles in one molecule increases the likelihood of producing compounds with desirable biological activities, making them attractive candidates for further scientific exploration and potential therapeutic applications (Fedotov et al., 2022).
Synthesis Analysis
The synthesis of related 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles involves multi-step reactions, starting with the formation of ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-ethanoate, followed by its conversion into ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate. Subsequent steps include the creation of the 4-amino-5-(5-(4-methoxyphenyl)pyrazol-3-yl)-1,2,4-triazole-3-thiol and its interaction with carboxylic acids, showcasing a complex synthetic pathway that enables the introduction of various functional groups into the core structure (Fedotov et al., 2022).
Molecular Structure Analysis
The structural determination of similar compounds has been facilitated by techniques such as X-ray crystallography, NMR, MS, and IR spectroscopy. These methods provide detailed insights into the molecular geometry, confirming the planarity of the triazolo[3,4-b][1,3,4]thiadiazole ring system and its spatial relationships with substituent groups, which are crucial for understanding the compound's potential interactions with biological targets (Heng-Shan Dong et al., 2005).
Chemical Reactions and Properties
The chemical behavior of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles is influenced by their heterocyclic structure, enabling a variety of reactions that can be utilized to further modify the compound. These reactions include the formation of Schiff bases and their subsequent reactions with acids and halides, offering pathways to synthesize a wide range of derivatives with diverse biological activities (S. Fedotov et al., 2023).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and stability, are critical for their potential application in drug development. High-performance liquid chromatography and other analytical techniques are employed to ascertain these characteristics, ensuring that the synthesized compounds meet the necessary criteria for further pharmacological testing (S. Fedotov et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with various biological targets, are determined through comprehensive studies involving molecular docking and in vitro testing. These studies help in predicting the biological potential of the compounds and their mechanism of action, guiding the development of new therapeutic agents with optimized efficacy and safety profiles (S. Fedotov et al., 2022).
科学的研究の応用
Anticancer Properties
A study investigated the in vitro antioxidant properties of triazolo-thiadiazoles and explored their anticancer activity in HepG2 cells. The compounds exhibited dose-dependent cytotoxic effects on hepatocellular carcinoma cell lines, indicating apoptosis and potent antioxidant properties compared to standards in various assays (Sunil et al., 2010).
Antimicrobial Activity
Another study synthesized a new series of triazolo[3,4-b][1,3,4]thiadiazoles bearing pyrazole, showing potent antimicrobial agents against bacteria and fungi. Certain compounds exhibited significant inhibition of bacterial and fungal growth, comparable to standard drugs (Reddy et al., 2010).
Antioxidant Effects
Research focused on the synthesis and properties of triazolo-thiadiazole compounds revealed their significant pharmacological potential. The structural combination of heterocycles in one molecule increases interaction with biological targets, offering a method to develop substances with specific activities (Fedotov et al., 2022).
One-Pot Synthesis and Evaluation
A study described the efficient one-pot synthesis of triazolo[3,4-b][1,3,4]thiadiazole derivatives and their antimicrobial evaluation, highlighting the method's simplicity and the compounds' potential as bioactive molecules (Jilloju et al., 2021).
Molecular Docking Studies
The design and synthesis of thiadiazines and triazole-thiones bearing pyrazole moiety were explored, showing good antibacterial activity against various strains. Molecular docking studies provided insights into their plausible inhibitory action, suggesting these compounds as candidates for further development in antimicrobial therapies (Nayak & Poojary, 2020).
特性
IUPAC Name |
6-(3-methoxyphenyl)-3-(5-methyl-1H-pyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6OS/c1-8-6-11(16-15-8)12-17-18-14-20(12)19-13(22-14)9-4-3-5-10(7-9)21-2/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGRMWFIKZCJLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-methoxyphenyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-2-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine](/img/structure/B5545823.png)
![5-{4-[(2-methylbenzyl)oxy]phenyl}-1H-tetrazole](/img/structure/B5545827.png)

![4-amino-2-(3-nitrophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B5545839.png)
![4-[4-(4-tert-butylphenoxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5545844.png)

![4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-7-methylthieno[3,2-d]pyrimidine](/img/structure/B5545859.png)
![N'-[4-(dimethylamino)benzylidene]-2-(4-ethyl-1-piperazinyl)acetohydrazide](/img/structure/B5545862.png)
![3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-7-methoxy-4,5-dihydronaphtho[2,1-d]isoxazole](/img/structure/B5545872.png)

![1-butyl-4-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5545885.png)
![9-methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5545892.png)
![N-{2-[2-(3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5545903.png)
